molecular formula C15H17N3O2S B2649274 2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone CAS No. 337925-49-2

2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone

Cat. No.: B2649274
CAS No.: 337925-49-2
M. Wt: 303.38
InChI Key: QTAWMDXQYHSYSC-UHFFFAOYSA-N
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Description

2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone is a chemical compound that belongs to the class of phthalazinone derivatives

Preparation Methods

The reaction conditions often include the use of a base such as cesium carbonate and solvents like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its potential anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone can be compared with other phthalazinone derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methylphthalazin-1-yl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-11-12-4-2-3-5-13(12)15(17-16-11)21-10-14(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAWMDXQYHSYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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